Desfuroylceftiofur

Descripción general

Descripción

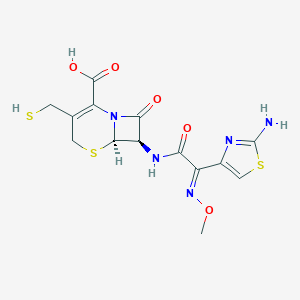

Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur . It is formed from ceftiofur by bovine kidney and liver esterases . Desfuroylceftiofur is active against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

Desfuroylceftiofur is produced from ceftiofur by hydrolysis with dithioerythritol. The resulting desfuroylceftiofur is then derivatized by iodoacetamide to obtain desfuroylceftiofur acetamide .Molecular Structure Analysis

The molecular formula of Desfuroylceftiofur is C14H15N5O5S3 . It has a molecular weight of 429.49400 and a density of 1.89g/cm3 .Chemical Reactions Analysis

Desfuroylceftiofur is formed from ceftiofur by hydrolysis with dithioerythritol. The resulting desfuroylceftiofur is then derivatized by iodoacetamide to obtain desfuroylceftiofur acetamide .Physical And Chemical Properties Analysis

Desfuroylceftiofur has a molecular weight of 429.49400 and a density of 1.89g/cm3 . Its solubility in DMSO and methanol is slight . The melting point of Desfuroylceftiofur is greater than 200ºC (dec) .Aplicaciones Científicas De Investigación

Pharmacokinetics and Concentrations in Body Fluids

- Pharmacokinetics in Foals : A study investigated the pharmacokinetics of intravenous ceftiofur sodium in foals, measuring concentrations of desfuroylceftiofur acetamide (DCA) and related metabolites in plasma, synovial fluid, urine, and CSF. This research is pivotal in understanding the drug's distribution and activity in young horses (Meyer et al., 2009).

Analytical Methods for Detection in Animal Tissues

- Detection in Bovine Tissues : A 2014 study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining ceftiofur metabolite desfuroylceftiofur cysteine disulfide (DCCD) in bovine kidney, liver, and muscle tissues, enhancing our ability to detect and quantify ceftiofur residues in cattle (Feng et al., 2014).

Pharmacodynamics and Bacterial Susceptibility

- Activity Against Haemophilus parasuis in Pigs : Research on ceftiofur sodium's effectiveness against Haemophilus parasuis infection in pigs provided insights into optimal dosing regimens, contributing significantly to veterinary medicine (Li et al., 2019).

Comparative Pharmacokinetics in Various Species

- Pharmacokinetics in Elephants : A 2012 study reported on the pharmacokinetics of a long-acting ceftiofur formulation in Asian elephants, showcasing the diverse applications of ceftiofur across different animal species (Adkesson et al., 2012).

- Plasma Pharmacokinetics in Cattle : Research comparing intramuscular and subcutaneous administration of ceftiofur in cattle illustrated the drug's versatility and effectiveness in large farm animals (Brown et al., 2000).

Drug-Biomolecule Binding and Degradation Studies

- Binding to Peptides and Proteins : A 2003 study explored desfuroylceftiofur's binding to peptides and proteins, an important aspect in understanding the drug's behavior in biological systems (Fagerquist et al., 2003).

- Degradation in Recycled Water : The degradation kinetics and mechanism of ceftiofur in recycled water from a beef farm were investigated, highlighting environmental considerations of antibiotic use in agriculture (Li et al., 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCOWCNESRWSM-RWFJUVPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904250 | |

| Record name | Desfuroylceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desfuroyl Ceftiofur | |

CAS RN |

120882-22-6 | |

| Record name | Desfuroylceftiofur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120882226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfuroylceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

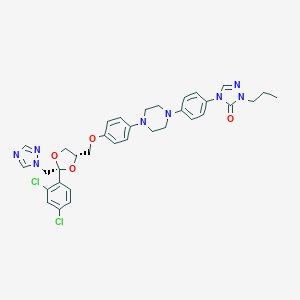

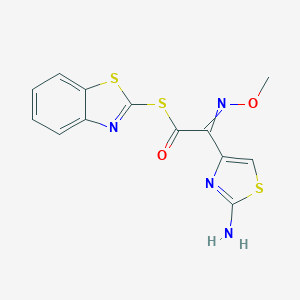

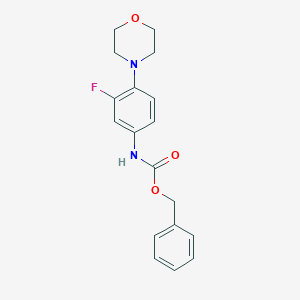

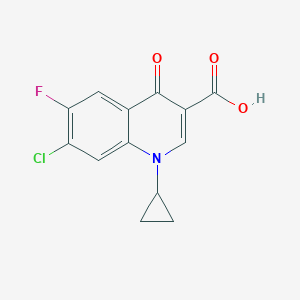

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)